molecular formula C13H9Cl2NO4S2 B14586981 4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene CAS No. 61497-27-6

4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene

Cat. No.: B14586981
CAS No.: 61497-27-6
M. Wt: 378.3 g/mol
InChI Key: ANFHBMMTFXXHAK-UHFFFAOYSA-N
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Description

4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a dichloromethanesulfonyl group, a nitro group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method involves the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group. The phenylsulfanyl group can be introduced through a substitution reaction using a suitable phenylsulfanyl reagent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Substitution: Substituted benzene derivatives with various functional groups.

    Reduction: Amino derivatives of the compound.

    Oxidation: Sulfone derivatives of the compound.

Mechanism of Action

The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl and phenylsulfanyl groups can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies .

Properties

CAS No.

61497-27-6

Molecular Formula

C13H9Cl2NO4S2

Molecular Weight

378.3 g/mol

IUPAC Name

4-(dichloromethylsulfonyl)-2-nitro-1-phenylsulfanylbenzene

InChI

InChI=1S/C13H9Cl2NO4S2/c14-13(15)22(19,20)10-6-7-12(11(8-10)16(17)18)21-9-4-2-1-3-5-9/h1-8,13H

InChI Key

ANFHBMMTFXXHAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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